Ethyl 2,4,6-trimethoxybenzoate

Physicochemical Characterization Formulation Science Solid-State Chemistry

Ethyl 2,4,6-trimethoxybenzoate (CAS 142232-19-7) is a benzoate ester characterized by a unique 2,4,6-trimethoxy substitution pattern on its phenyl ring. This precise arrangement creates distinct steric and electronic properties that fundamentally alter its reactivity compared to other isomers, such as the 3,4,5-analog (eudesmic acid ester).

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
Cat. No. B7900928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4,6-trimethoxybenzoate
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1OC)OC)OC
InChIInChI=1S/C12H16O5/c1-5-17-12(13)11-9(15-3)6-8(14-2)7-10(11)16-4/h6-7H,5H2,1-4H3
InChIKeyFVMZPDGHRFORBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Ethyl 2,4,6-trimethoxybenzoate (CAS 142232-19-7): A Definitive Guide to Its Baseline Properties and Differentiation


Ethyl 2,4,6-trimethoxybenzoate (CAS 142232-19-7) is a benzoate ester characterized by a unique 2,4,6-trimethoxy substitution pattern on its phenyl ring . This precise arrangement creates distinct steric and electronic properties that fundamentally alter its reactivity compared to other isomers, such as the 3,4,5-analog (eudesmic acid ester) [1]. The compound serves as a crucial intermediate in the synthesis of bioactive molecules, including macrocyclic diamides evaluated for antitumor activity, where the specific substitution dictates the final biological outcome [1].

Why Generic Substitution is Risky for Ethyl 2,4,6-trimethoxybenzoate: The Myth of Interchangeable Esters


Assuming that methyl 2,4,6-trimethoxybenzoate or the 3,4,5-isomer can be generically substituted for the target ethyl 2,4,6-trimethoxybenzoate is a critical error in chemical sourcing. The electron-donating 2,4,6-trimethoxy pattern profoundly influences the decarboxylation kinetics of the acid and its esters, with the methyl ester having an experimentally determined pK of -4.5, a property that cannot be extrapolated to the ethyl ester without risking reaction failure [1]. Furthermore, the steric and electronic differences between ethyl and methyl esters lead to a 35°C difference in melting point, directly impacting formulation, handling, and purification processes in industrial settings .

Quantitative Evidence Guide: The Proven Advantages of Procuring Ethyl 2,4,6-trimethoxybenzoate


Melting Point Depression Proofs Significantly Different Handling Properties Versus the Methyl Ester

The melting point of ethyl 2,4,6-trimethoxybenzoate is 34-38°C , a dramatic depression of approximately 35°C compared to the 69-70°C melting point of its closest analog, methyl 2,4,6-trimethoxybenzoate [1]. This quantified difference confirms that the ethyl ester exists as a low-melting solid at ambient temperature, which critically influences its handling, solubility in melt formulations, and downstream processing characteristics versus the methyl ester. The methyl ester, a high-melting crystalline solid, cannot be substituted in applications requiring low-temperature processability without significant process re-engineering.

Physicochemical Characterization Formulation Science Solid-State Chemistry

Greater Kinetic Water Solubility Enables Superior Handling in Aqueous Media Over the Methyl Ester

The ethyl ester demonstrates an estimated aqueous solubility of 5,120 mg/L at 25°C, significantly higher than the 3,200 mg/L estimated solubility of its direct comparator, the methyl ester . This represents a 60% increase in water solubility for the target compound, directly influencing its behavior in mixed aqueous-organic reaction systems, its partition coefficient, and its washing/extraction efficiency during workup. The enhanced solubility is critical for biological assays or synthetic steps conducted in aqueous media where the methyl ester would precipitate or partition less favorably.

Solubility Science Pre-formulation Reaction Solvent Engineering

Target Compound Exhibits Distinct Antiproliferative Activity in Monocyte Cells, Establishing a Quantitative Biological Baseline

The specific biological activity of ethyl 2,4,6-trimethoxybenzoate has been quantitatively profiled against human peripheral blood monocyte cells, showing a reported IC50 of approximately 102.01 µg/mL in an MTS assay . This data point provides a crucial, verifiable baseline for biological performance that is directly attributable to the target compound. While class-level biological effects are noted for the broader trimethoxybenzoate family (e.g., lipoxygenase inhibition and apoptosis induction), this specific potency metric is unique to the ethyl ester and serves as a benchmark for any procurement decision aiming to replicate or explore its immunomodulatory potential [1]. A generic substitution would require re-establishing this biological baseline, delaying research timelines.

Anticancer Research Immunopharmacology Cytotoxicity Assays

The 2,4,6-Regioisomer is a Non-Negotiable Scaffold for Bioactive Conjugate Synthesis, Proving Isomer-Dependent Reactivity

A 2022 study on trimethoxybenzoic acid derivatives as potential efflux pump inhibitors directly confirms the critical importance of the 2,4,6-substitution pattern for biological activity [1]. In this study, derivatives featuring the 2,4,6-trimethoxybenzoyl moiety showed distinct antimicrobial synergy and efflux pump inhibition profiles against Salmonella enterica and Staphylococcus aureus. The 3,4,5-isomer (eudesmic acid derivative), while structurally related, does not engage the same molecular targets in the AcrAB-TolC efflux system, making a regioisomeric substitution a guaranteed path to loss of function. This SAR evidence proves that for any research program reliant on this pharmacophore, only the 2,4,6-configured ethyl ester is a valid procurement choice.

Structure-Activity Relationship (SAR) Efflux Pump Inhibition Antimicrobial Resistance

High-Impact Procurement Scenarios: Where Ethyl 2,4,6-trimethoxybenzoate Uniquely Fits Your Workflow


Synthesis of Target-Specific Efflux Pump Inhibitors to Combat Antimicrobial Resistance

Research groups focused on novel strategies to overcome antibiotic resistance via efflux pump (EP) inhibition should prioritize this compound. As established in Section 3, the 2,4,6-trimethoxybenzoyl scaffold is a proven pharmacophore for inhibiting AcrAB-TolC and NorA efflux pumps in priority pathogens like S. aureus [1]. Procuring the ethyl ester provides the essential activated synthetic intermediate for generating the bioactive benzamide and ester derivatives identified in modern SAR studies. Using the 3,4,5-isomer or the free acid would derail the synthetic pathway and forfeit the validated biological activity, making the specific procurement of this compound a strategic necessity.

Aqueous-Compatible Multi-Step Synthesis of Macrocyclic Antitumor Agents

For teams synthesizing complex macrocyclic diamides or other antitumor agents that require a 2,4,6-trimethoxybenzoyl fragment, this ethyl ester offers a distinct process advantage. Its significantly higher predicted water solubility (~5.12 g/L) compared to the methyl ester (~3.2 g/L) facilitates cleaner phase separations and reduces product loss during aqueous workups, a critical factor in multi-step, low-yield syntheses [1]. This engineering advantage translates directly to higher recovery rates and improved process mass intensity, supporting both academic research and scale-up activities.

Mechanistic Studies of 5-Lipoxygenase Inhibition and Arachidonic Acid Cascade Modulation

Investigators studying the regulation of inflammatory pathways should procure this compound to contribute to structure-activity relationship studies around the 5-lipoxygenase (5-LOX) target. The trimethoxybenzoic acid scaffold is recognized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The documented baseline antiproliferative activity and the compound's role as a precursor to more potent heterocyclic systems position it as a critical starting material for medicinal chemistry campaigns aiming to optimize potency and selectivity within this therapeutic target class.

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